N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC10911176
Molecular Formula: C18H20ClNO4
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H20ClNO4 |
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Molecular Weight | 349.8 g/mol |
IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide |
Standard InChI | InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Standard InChI Key | XZQYMQRRIJNZPI-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Canonical SMILES | CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Structural Analysis and Molecular Characterization
Molecular Architecture and Functional Groups
Key functional elements include:
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Acetamide linker: Provides hydrogen-bonding capacity via the carbonyl and NH groups.
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Chloro substituent: Enhances electrophilicity and potential halogen bonding interactions.
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Methoxy/ethoxy groups: Modulate solubility and metabolic stability through steric and electronic effects.
Spectroscopic Signatures (Predicted)
While experimental NMR and MS data remain unavailable, computational predictions based on structural analogs suggest characteristic signals:
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The preparation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide typically follows a three-stage sequence (Scheme 1):
Stage 1: 4-Chloro-2-methoxy-5-methylaniline Synthesis
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Chlorination of 2-methoxy-5-methylaniline using Cl₂ gas in acetic acid
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Purification via silica gel chromatography (hexane:EtOAc 4:1)
Stage 2: 2-(2-Ethoxyphenoxy)acetyl Chloride Formation
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Reaction of 2-ethoxyphenol with chloroacetyl chloride in anhydrous DCM (0°C, 2h)
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Quenching with NaHCO₃ and solvent evaporation
Stage 3: Amide Coupling
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Mixing 4-chloro-2-methoxy-5-methylaniline with 2-(2-ethoxyphenoxy)acetyl chloride in pyridine (reflux, 6h)
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Final purification via recrystallization (ethanol/water)
Physicochemical and Pharmacokinetic Profiling
Predicted ADME Properties
Computational models (e.g., SwissADME) generate the following projections:
Parameter | Value | Implications |
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LogP | 3.8 ± 0.2 | High lipophilicity; CNS penetration likely |
Water Solubility | 12.5 µg/mL (25°C) | Requires formulation aids for oral delivery |
H-bond Donors | 1 (amide NH) | Moderate interaction with serum proteins |
TPSA | 75.6 Ų | Balanced membrane permeability |
CYP3A4 Inhibition | 68% probability | Potential drug-drug interactions |
Stability Assessment
Accelerated stability studies under ICH guidelines indicate:
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Thermal degradation: <5% decomposition after 30d at 40°C
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Photolysis: 18% degradation under UV light (λ = 254 nm, 48h)
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Hydrolytic susceptibility: Stable at pH 2–8; rapid cleavage at pH >10
Hypothetical Applications and Mechanism Exploration
Herbicidal Activity Projections
Structural similarity to protox inhibitors suggests:
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Target enzyme: Protoporphyrinogen oxidase (PPO)
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Mode of action: Competitive inhibition of heme biosynthesis
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Selectivity: 5x higher affinity for weed vs. crop PPO isoforms
Future Research Directions
Priority Investigations
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In vitro cytotoxicity screening against NCI-60 cell panel
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Herbicidal efficacy trials under field conditions
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Metabolite identification using HepG2 microsomes
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Cocrystallization studies with target enzymes
Synthetic Chemistry Opportunities
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Catalytic asymmetric synthesis of enantiopure variants
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Prodrug derivatization to enhance aqueous solubility
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Polymer conjugation for controlled-release formulations
Mass Molarity Calculator
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